The compound's IUPAC name is N-[3-(trifluoromethyl)phenyl]benzamide, with the chemical structure denoted by the InChI key KQBKWPYXZQEBCF-UHFFFAOYSA-N. It is primarily sourced from databases such as PubChem and BenchChem, which provide comprehensive chemical data including synthesis methods, physical properties, and biological activities.
The synthesis of N-[3-(trifluoromethyl)phenyl]benzamide involves several key steps:
The molecular structure of N-[3-(trifluoromethyl)phenyl]benzamide can be described as follows:
N-[3-(trifluoromethyl)phenyl]benzamide can participate in various chemical reactions:
The mechanism of action for N-[3-(trifluoromethyl)phenyl]benzamide primarily involves its role as a protein kinase inhibitor. This class of compounds interacts with specific kinases involved in cell signaling pathways that regulate cellular growth and proliferation.
Research indicates that derivatives containing this benzamide fragment exhibit significant inhibitory activity against various protein kinases, which are crucial in cancer biology. For instance, studies have shown that compounds similar to N-[3-(trifluoromethyl)phenyl]benzamide can effectively inhibit cell proliferation by blocking the ATP-binding site of kinases such as PDGFRα .
N-[3-(trifluoromethyl)phenyl]benzamide exhibits several notable physical and chemical properties:
The applications of N-[3-(trifluoromethyl)phenyl]benzamide are diverse:
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity against specific targets in cancer therapy .
N-[3-(Trifluoromethyl)phenyl]benzamide, systematically named 3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide (CAS 34556-78-0), is a benzamide derivative featuring two trifluoromethyl (−CF₃) groups. Its molecular formula is C₁₅H₉F₆NO, with a molecular weight of 333.23 g/mol. The compound adopts a planar conformation due to resonance stabilization of the amide bond, while the −CF₃ groups induce significant steric bulk at the meta-positions of both aromatic rings. Key structural identifiers include:
Table 1: Key Chemical Identifiers of N-[3-(Trifluoromethyl)phenyl]benzamide
Property | Value |
---|---|
CAS Registry Number | 34556-78-0 |
IUPAC Name | 3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide |
Molecular Formula | C₁₅H₉F₆NO |
Molecular Weight | 333.23 g/mol |
XLogP (Predicted) | ~5.2 (High lipophilicity) |
Hydrogen Bond Acceptors | 2 (Amide O, Carbonyl O) |
Hydrogen Bond Donors | 1 (Amide N-H) |
The −CF₃ groups contribute to high electronegativity (comparable to chlorine) and lipophilicity, evidenced by a predicted LogP >5.0 [3]. Crystallographic analysis would reveal torsion angles of ~30° between the amide plane and aromatic rings, optimizing conjugation while accommodating steric strain from the −CF₃ substituents.
The strategic incorporation of trifluoromethyl groups into bioactive molecules dates to the 1940s, with accelerated adoption in drug design by the 1980s. The −CF₃ group’s role evolved from a metabolic blocker (shielding methyl groups from oxidation) to a steric/electronic modulator of target binding. Notable milestones include:
N-[3-(Trifluoromethyl)phenyl]benzamide derivatives emerged as scaffolds for tyrosine kinase inhibitors and antibacterial agents. Synthetic routes typically involve:
Table 2: Historical Evolution of Trifluoromethyl in Drug Design
Era | Representative Agents | Role of −CF₃ |
---|---|---|
1960s–1980s | Trifluralin, Fluoxetine | Metabolic stabilization, Lipophilicity enhancement |
1990s–2000s | Celecoxib, Efavirenz | Steric bulk for target selectivity, Electronic effects |
2010s–present | Ponatinib, Sulfoxaflor | Overcoming resistance mutations, Binding affinity |
The −CF₃ group profoundly influences the bioactivity of benzamide derivatives through three key mechanisms:
Electronic Effects: The −CF₃ group exhibits a strong electron-withdrawing effect (−I inductive effect), reducing the electron density of adjacent aromatic systems. This enhances hydrogen-bond acceptor capacity of carbonyl groups (e.g., amide C=O in N-[3-(trifluoromethyl)phenyl]benzamide) by ~1.5 kcal/mol, strengthening interactions with target proteins [3] [5].
Lipophilicity and Permeability: −CF₃ substitution increases octanol/water partition coefficients (LogP) by 0.5–1.0 units per group compared to −CH₃ analogues. For N-[3-(trifluoromethyl)phenyl]benzamide, dual −CF₃ groups contribute to a LogP of ~5.2, favoring membrane permeability but requiring optimization to avoid excessive hydrophobicity [5] [6].
Bioisosteric Advantages: −CF₃ serves as a steric mimic of chlorine or methyl but with distinct electronic properties. In kinase inhibitors, −CF₃ groups fill hydrophobic pockets while resisting oxidative metabolism. For example, in ponatinib, the −CF₃ group enables binding to the T315I mutant BCR-ABL kinase by displacing bulky isoleucine via van der Waals contacts [4].
Recent studies show urea derivatives with aryl-trifluoromethyl substitutions (e.g., compound 8, MIC = 4.88 µg/mL against B. mycoides) exhibit enhanced antibacterial and anticancer activities due to improved target engagement (e.g., enoyl reductase, SOS1) [5]. The −CF₃ group also downregulates cancer-associated genes (PALB2, BRCA1) by modulating protein-DNA interactions [5].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7